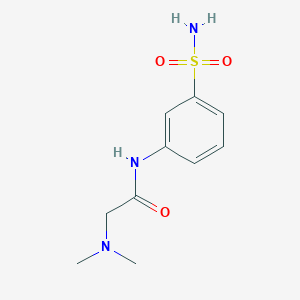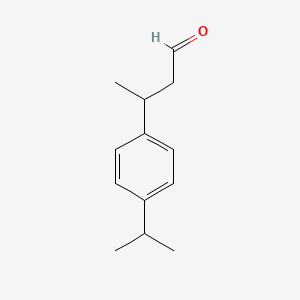
2-Methyl-3-(p-isopropylphenyl)propionaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a clear, colorless to pale yellow liquid with a powerful fresh, green, floral, lily-of-the-valley-like odor . This compound is widely used in the fragrance industry due to its pleasant scent.
Métodos De Preparación
2-Methyl-3-(p-isopropylphenyl)propionaldehyde can be synthesized through various methods. One common method involves the hydroformylation of 1,3-diisopropenylbenzene followed by subsequent hydrogenation . The hydroformylation reaction typically requires a rhodium catalyst and is conducted under high pressure and temperature conditions. Another method involves the enantioselective hydrogenation of (E)-3-(3-isopropylphenyl)but-2-en-1-ol using an iridium catalyst, which provides high enantioselectivity .
Análisis De Reacciones Químicas
2-Methyl-3-(p-isopropylphenyl)propionaldehyde undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid, 3-(4-isopropylphenyl)butanoic acid.
Reduction: The compound can be reduced to form the corresponding alcohol, 3-(4-isopropylphenyl)butanol.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions are the corresponding carboxylic acids, alcohols, and substituted derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-3-(p-isopropylphenyl)propionaldehyde has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(p-isopropylphenyl)propionaldehyde involves its interaction with olfactory receptors in the nasal cavity, which triggers a signal transduction pathway leading to the perception of its floral scent. The molecular targets include specific olfactory receptors that bind to the compound and initiate the signaling cascade.
Comparación Con Compuestos Similares
2-Methyl-3-(p-isopropylphenyl)propionaldehyde can be compared with other similar compounds such as:
3-(4-Isobutylphenyl)propanal: This compound has a similar structure but with an isobutyl group instead of an isopropyl group.
3-(3-Isopropylphenyl)butanal: This is a positional isomer with the isopropyl group located at the meta position instead of the para position.
3-(4-Isopropylphenyl)butanoic acid: This is the oxidized form of this compound.
The uniqueness of this compound lies in its specific structure and the resulting olfactory properties, making it highly valuable in the fragrance industry.
Propiedades
Fórmula molecular |
C13H18O |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
3-(4-propan-2-ylphenyl)butanal |
InChI |
InChI=1S/C13H18O/c1-10(2)12-4-6-13(7-5-12)11(3)8-9-14/h4-7,9-11H,8H2,1-3H3 |
Clave InChI |
HQQPOVNESMNPNH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(C)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


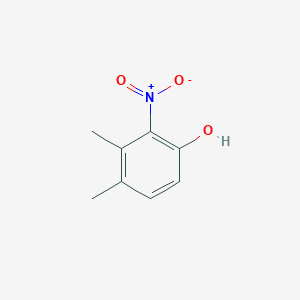
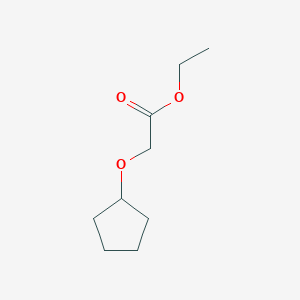

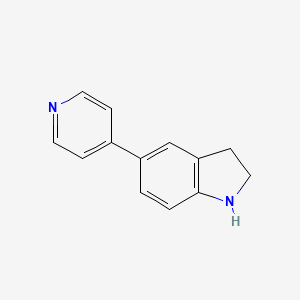
![Tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoate](/img/structure/B8777276.png)
![5,10-Dihydroimidazo[1,2-b]isoquinoline-7,8-diol](/img/structure/B8777281.png)
![Methyl furo[3,2-c]pyridine-2-carboxylate](/img/structure/B8777286.png)


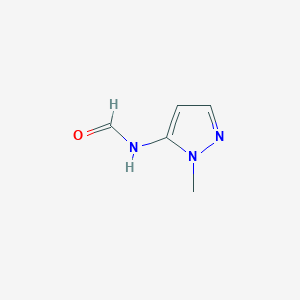
![6-hydroxy-7H-benzo[de]anthracen-7-one](/img/structure/B8777318.png)
![Cyclohexanone, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B8777331.png)
![3-[(3-Nitropyridin-4-yl)amino]propane-1,2-diol](/img/structure/B8777337.png)
